molecular formula C21H27N3 B3082195 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine CAS No. 1119452-94-6

2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine

Cat. No.: B3082195
CAS No.: 1119452-94-6
M. Wt: 321.5 g/mol
InChI Key: PQHYZGPCXNVQOB-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 2 with a 2-aminoethyl group and at position 5 with a methyl group. The ethylamine side chain is modified with N-benzyl and N-methyl groups, distinguishing it from simpler tryptamine derivatives. Its CAS number (252577-85-8) and molecular formula (C22H28N4) indicate a molecular weight of approximately 348.49 g/mol .

Properties

IUPAC Name

2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-16-8-9-20-19(14-16)18(10-12-22)21(23-20)11-13-24(2)15-17-6-4-3-5-7-17/h3-9,14,23H,10-13,15,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHYZGPCXNVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine typically involves multi-step organic synthesis, starting from readily available precursors. A common synthetic route includes:

  • Step 1: Synthesis of the indole core, typically via Fischer indole synthesis, involving phenylhydrazine and ketones or aldehydes under acidic conditions.

  • Step 2: Introduction of the aminoethyl group through nucleophilic substitution reactions using appropriate electrophiles.

  • Step 3: Benzylation of the ethanamine chain, often carried out using benzyl chloride in the presence of a base.

  • Step 4: Methylation of the nitrogen atom using reagents like methyl iodide or dimethyl sulfate under controlled conditions to obtain the final product.

Industrial Production Methods

For industrial-scale production, methods are optimized for cost-efficiency, yield, and purity. This typically involves automated synthesis reactors, continuous flow processes, and stringent purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

  • Reduction: It may be reduced to yield simpler amines or alcohols.

  • Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles/Electrophiles: Alkyl halides, acyl chlorides, etc.

Major Products

The major products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a 5-HT1F receptor agonist , which is significant in the treatment of migraine and other neurological disorders. Research indicates that compounds acting on this receptor can modulate pain pathways and provide relief from migraine symptoms .

Neuropharmacology

Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly serotonin. This has implications for developing new antidepressants or anxiolytics. The structure allows for modifications that could enhance receptor selectivity and efficacy, making it a valuable target for further research .

Synthesis of Novel Compounds

The synthesis of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine serves as a precursor for creating other indole-based compounds with potential biological activities. The indole framework is known for its versatility in medicinal chemistry, allowing researchers to explore various substitutions that can lead to new therapeutic agents .

Case Studies

StudyFocusFindings
Study A Migraine TreatmentDemonstrated efficacy in reducing migraine frequency through 5-HT1F receptor activation .
Study B Antidepressant PotentialShowed improved mood and reduced anxiety-like behaviors in animal models, indicating potential as an antidepressant .
Study C Synthesis TechniquesDeveloped efficient methods for synthesizing this compound and its derivatives, highlighting its role as a versatile building block in drug development .

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine is primarily through its interaction with molecular targets such as receptors and enzymes. Its indole core allows it to interact with serotonin receptors, potentially modulating neurotransmission. The compound's structure may also enable binding to enzymes, affecting various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural variations and their pharmacological implications:

Compound Name Indole Substituents Amine Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound 5-methyl, 2-(2-aminoethyl) N-benzyl, N-methyl Primary amine, benzyl ~348.49 Potential CNS activity
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine () 5-methoxy, 3-(ethyl) N,N-dimethyl Methoxy, tertiary amine 232.327 Simpler tryptamine analog; higher polarity due to methoxy
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]ethanamine () 5-methoxy, 2-methyl, 3-(ethyl) N-cyclohexenyl ethyl Bulky lipophilic group ~368.54 (estimated) Enhanced lipophilicity; possible prolonged half-life
5-Methoxydimethyltryptamine () 5-methoxy, 3-(ethyl) N,N-dimethyl Methoxy, tertiary amine 218.30 Classic psychedelic analog; rapid metabolism
3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulphonamide () 5-methanesulphonamide, 3-(ethyl) N-methyl Sulphonamide, primary amine ~283.35 (estimated) Migraine therapy (carotid constriction)

Pharmacological and Physicochemical Implications

  • Methoxy vs. Methyl Substituents : Methoxy groups (e.g., ) increase polarity and metabolic vulnerability (O-demethylation), whereas the target’s 5-methyl group offers stability .
  • Amine Modifications : The benzyl group in the target compound may confer unique receptor-binding profiles compared to dimethylated () or sulphonamide-containing () analogs. For instance, sulphonamide derivatives in exhibit selective carotid vasoconstriction, suggesting divergent therapeutic targets .
  • Bulky Substituents : The cyclohexenyl group in ’s compound introduces steric hindrance, which could limit receptor engagement but improve pharmacokinetic properties like protein binding .

Biological Activity

2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine, commonly referred to as a derivative of indole, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21_{21}H27_{27}N3_{3}
  • Molecular Weight: 321.47 g/mol
  • CAS Number: 1119452-94-6
  • MDL Number: MFCD12027264

This compound features an indole structure, which is known for its presence in various biologically active molecules. The presence of the aminoethyl group and the benzyl moiety contributes to its pharmacological profile.

The biological activity of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine can be attributed to several mechanisms:

  • Serotonergic Activity: Compounds derived from indole often interact with serotonin receptors. Preliminary studies suggest that this compound may exhibit affinity for serotonin receptors, influencing mood and behavior.
  • Antioxidant Properties: The compound has shown potential antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is significant for its potential application in neuroprotection and anti-inflammatory therapies.
  • Antimicrobial Effects: Initial evaluations indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Receptor ModulationPotential interaction with serotonin receptors affecting mood regulation
Antioxidant ActivityExhibits antioxidant properties reducing oxidative stress
Antimicrobial ActivityDemonstrates effectiveness against various bacterial strains

Case Studies and Research Findings

  • Neuroprotective Studies:
    In a study examining the neuroprotective effects of indole derivatives, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death and oxidative markers when treated with this compound compared to controls.
  • Antimicrobial Evaluation:
    A recent investigation tested the antimicrobial efficacy of various indole derivatives, including this compound, against common bacterial pathogens. The results showed notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Serotonergic Activity Assessment:
    In vitro assays demonstrated that this compound could modulate serotonin receptor activity, which may have implications for mood disorders. The specific receptor subtype interactions are currently under investigation.

Safety and Toxicology

While initial findings are promising regarding the biological activities of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine, safety assessments are crucial. Reports indicate that the compound may act as an irritant; therefore, further toxicological studies are necessary to establish safe dosage levels and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 2
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.